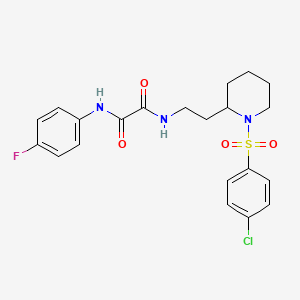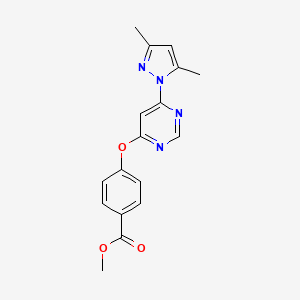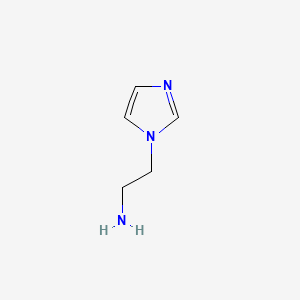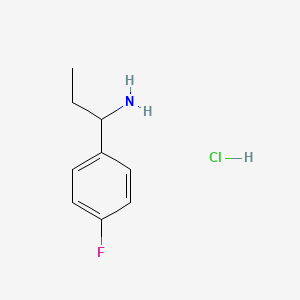![molecular formula C24H32N2O5S B2599576 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922050-62-2](/img/structure/B2599576.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
Research on related compounds shows advancements in synthesis methods that could potentially apply to the compound . For instance, novel one-pot multicomponent reactions have been developed to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating efficient methods to obtain complex molecules at ambient temperatures with good to excellent yields (Shaabani et al., 2010). Similarly, the Michael addition reaction has been utilized to create fused pyrazole derivatives from tetrahydrobenzo[b][1,4]oxazepines, showcasing a methodology that could be adapted for the synthesis of related compounds (Ito et al., 1993).
Photodynamic Therapy Application
Compounds with similar structural motifs have shown promise in photodynamic therapy (PDT) for cancer treatment. A zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, has demonstrated high singlet oxygen quantum yield, making it a potent candidate for PDT. Its remarkable fluorescence properties and photostability highlight its potential as a Type II photosensitizer in cancer treatment (Pişkin et al., 2020).
Antimicrobial and Enzyme Inhibition
Sulfonamide derivatives have been explored for their antimicrobial activities and enzyme inhibition effects. New Schiff bases of sulfa drugs and their metal complexes have been synthesized, displaying significant antimicrobial activities and potent inhibition of carbonic anhydrase enzymes. These findings suggest the potential of sulfonamide derivatives in developing new antimicrobial agents and enzyme inhibitors (Alyar et al., 2018).
Anticancer Activity
The exploration of novel molecular structures for anticancer applications is ongoing. Compounds with the [1,4]oxazepine motif have been synthesized and characterized, with some showing promising anticancer activity. This indicates the potential for designing new anticancer drugs based on this and related structures (Kumar et al., 2018).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-15(2)13-26-20-9-8-18(12-21(20)31-14-24(5,6)23(26)27)25-32(28,29)19-10-16(3)22(30-7)17(4)11-19/h8-12,15,25H,13-14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQFGGALWTMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2599493.png)
![7-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B2599494.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2599496.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2599499.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2599500.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2599503.png)
![5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2599504.png)



![N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2599513.png)
![Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2599515.png)